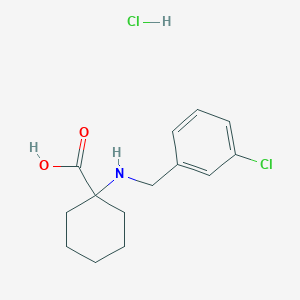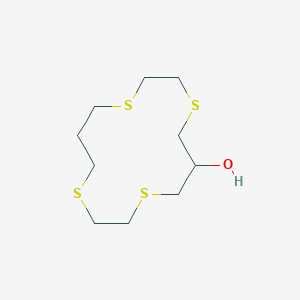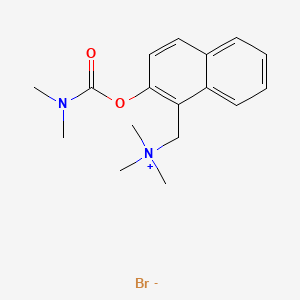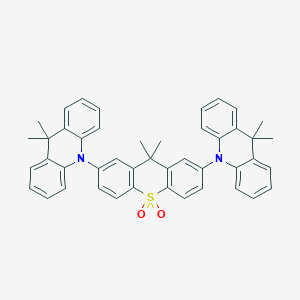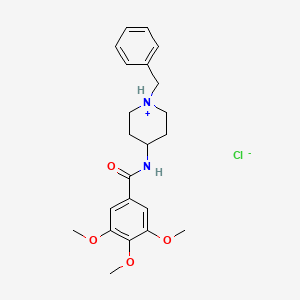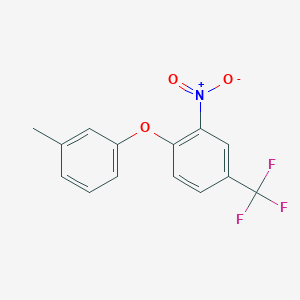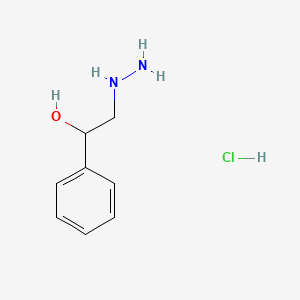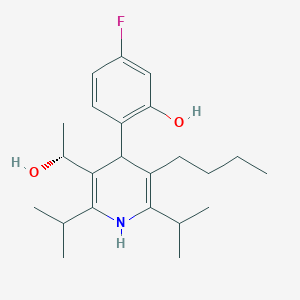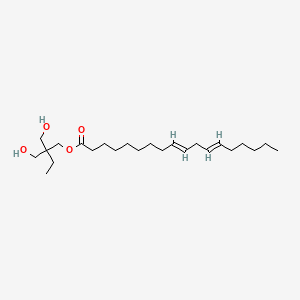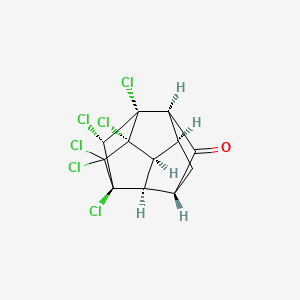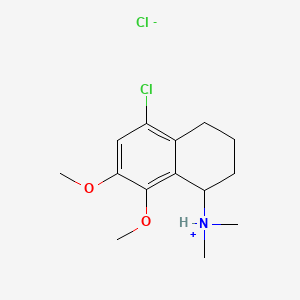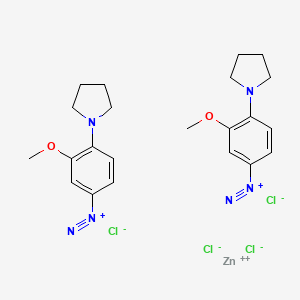
zinc;3-methoxy-4-pyrrolidin-1-ylbenzenediazonium;tetrachloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Zinc;3-methoxy-4-pyrrolidin-1-ylbenzenediazonium;tetrachloride is a complex organic compound that features a zinc ion coordinated with a diazonium group and a pyrrolidine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of zinc;3-methoxy-4-pyrrolidin-1-ylbenzenediazonium;tetrachloride typically involves the diazotization of 3-methoxy-4-pyrrolidin-1-ylbenzene followed by complexation with zinc chloride. The reaction conditions often require a low-temperature environment to stabilize the diazonium ion. The general steps are as follows:
Diazotization: 3-methoxy-4-pyrrolidin-1-ylbenzene is treated with sodium nitrite (NaNO2) in the presence of hydrochloric acid (HCl) at low temperatures (0-5°C) to form the diazonium salt.
Complexation: The resulting diazonium salt is then reacted with zinc chloride (ZnCl2) to form the tetrachlorozincate complex.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems could enhance efficiency and scalability.
化学反应分析
Types of Reactions
Zinc;3-methoxy-4-pyrrolidin-1-ylbenzenediazonium;tetrachloride can undergo various chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles, such as halides, hydroxides, or amines.
Coupling Reactions: The compound can participate in azo coupling reactions with phenols or aromatic amines to form azo compounds.
Reduction Reactions: The diazonium group can be reduced to form the corresponding amine.
Common Reagents and Conditions
Substitution: Reagents like potassium iodide (KI) or copper(I) chloride (CuCl) in aqueous conditions.
Coupling: Phenols or aromatic amines in alkaline conditions.
Reduction: Sodium borohydride (NaBH4) or stannous chloride (SnCl2) in acidic conditions.
Major Products
Substitution: Formation of halogenated or hydroxylated derivatives.
Coupling: Formation of azo dyes.
Reduction: Formation of 3-methoxy-4-pyrrolidin-1-ylbenzene.
科学研究应用
Zinc;3-methoxy-4-pyrrolidin-1-ylbenzenediazonium;tetrachloride has several applications in scientific research:
Materials Science: Used in the synthesis of metal-organic frameworks (MOFs) and coordination polymers.
Medicinal Chemistry: Potential use in drug discovery due to its unique structural features.
Photocatalysis: Employed in photocatalytic hydrogen evolution reactions due to its ability to form stable complexes with good light absorption properties.
作用机制
The mechanism of action of zinc;3-methoxy-4-pyrrolidin-1-ylbenzenediazonium;tetrachloride involves its interaction with various molecular targets. The diazonium group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to potential applications in bioconjugation and drug targeting. The zinc ion can also play a role in stabilizing the compound and enhancing its reactivity.
相似化合物的比较
Similar Compounds
3-methoxy-4-pyrrolidin-1-ylbenzonitrile: Similar structure but lacks the diazonium group and zinc coordination.
Pyrrolidine derivatives: Various pyrrolidine-based compounds used in medicinal chemistry.
属性
CAS 编号 |
67828-56-2 |
|---|---|
分子式 |
C22H28Cl4N6O2Zn |
分子量 |
615.7 g/mol |
IUPAC 名称 |
zinc;3-methoxy-4-pyrrolidin-1-ylbenzenediazonium;tetrachloride |
InChI |
InChI=1S/2C11H14N3O.4ClH.Zn/c2*1-15-11-8-9(13-12)4-5-10(11)14-6-2-3-7-14;;;;;/h2*4-5,8H,2-3,6-7H2,1H3;4*1H;/q2*+1;;;;;+2/p-4 |
InChI 键 |
YQJWFSQMAGKGNT-UHFFFAOYSA-J |
规范 SMILES |
COC1=C(C=CC(=C1)[N+]#N)N2CCCC2.COC1=C(C=CC(=C1)[N+]#N)N2CCCC2.[Cl-].[Cl-].[Cl-].[Cl-].[Zn+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


